molecular formula C15H15ClN2O4 B2545870 N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396854-47-9

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No.: B2545870
CAS No.: 1396854-47-9
M. Wt: 322.75
InChI Key: PBSQKEFRAQDDLB-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a furan ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the oxalamide intermediate with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.

    Attachment of the furan ring: The final step involves the reaction of the intermediate with a furan-3-yl derivative, typically under acidic or basic conditions to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorobenzyl and furan moieties can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-chlorobenzyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the furan ring, which may affect its chemical reactivity and biological activity.

    N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide: Lacks the chlorine atom, which may influence its binding properties and stability.

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide is unique due to the combination of the chlorobenzyl and furan moieties, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c16-12-4-2-1-3-10(12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSQKEFRAQDDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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